NDCA can be used as a building block for the synthesis of more complex molecules. Its structure with a bicyclic core and two carboxylic acid groups makes it a versatile starting material for organic chemists. [Source: National Institutes of Health. ^{*}()]
The unique structure of NDCA can be interesting for researchers in material science. Studies have explored its potential use in the development of new polymers with specific properties. [Source: Sigma-Aldrich. Bicyclo 2.2. 1 hept-5-ene-2,3-dicarboxylic anhydride*()]
Some modified forms of NDCA have been investigated for their potential applications in biomedical research. However, this is an active area of research, and more studies are needed to understand the full scope of its potential benefits.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which consists of a bicyclo[2.2.1] framework with two carboxylic acid groups located at the 2 and 3 positions. Its molecular formula is and it has a molecular weight of approximately 182.18 g/mol. This compound is often referred to as endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, indicating the specific stereochemistry of the bicyclic system, which plays a crucial role in its chemical reactivity and biological activity .
Research indicates that bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid exhibits various biological activities:
Several methods exist for synthesizing bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid:
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has several applications:
Interaction studies involving bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid focus on its reactivity with various biological molecules:
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid shares structural similarities with several other compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Bicyclo[3.3.0]octane dicarboxylic acid | Larger bicyclic structure | Different ring size affects reactivity |
Bicyclo[1.1.0]butane dicarboxylic acid | Smaller bicyclic structure | More strained system may lead to different reactivity |
Norbornene dicarboxylic acid | Similar bicyclic framework | Different functionalization patterns |
The uniqueness of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid lies in its specific stereochemistry and the positioning of functional groups, which significantly influence its chemical behavior and potential applications compared to these similar compounds.
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